Lipophilicity Across Cycloalkyl Series
The computed octanol–water partition coefficient (XLogP3) for N-cycloheptyl-1-methylpyrrolidin-3-amine is 2.4, which is 0.6 log units higher than the N-cyclohexyl analog (XLogP3 1.8) and 1.1 log units higher than the N-cyclopentyl analog (XLogP3 1.3). These values were generated using the XLogP3 algorithm implemented in PubChem and are directly comparable because all three compounds share the same core scaffold and differ only in the cycloalkyl ring size [1][2][3].
vs cyclohexyl 1.8, cyclopentyl 1.3
Δ +0.6 / +1.1 log units
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | N-cyclohexyl-1-methylpyrrolidin-3-amine XLogP3 = 1.8; N-cyclopentyl-1-methylpyrrolidin-3-amine XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = +0.6 vs cyclohexyl; ΔXLogP3 = +1.1 vs cyclopentyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); all three compounds evaluated under identical algorithmic conditions |
Why This Matters
A 0.6–1.1 log-unit increase in XLogP3 corresponds to a 4–12-fold increase in predicted membrane partitioning, which directly impacts permeability, non-specific binding, and CYP-mediated metabolism when the compound is used as a pharmacological tool or synthetic intermediate for bioactive molecules.
- [1] PubChem Compound Summary for CID 61461559, N-cycloheptyl-1-methylpyrrolidin-3-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1250776-10-3 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for CID 19819746, N-cyclohexyl-1-methylpyrrolidin-3-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1247648-08-3 (accessed 2026-05-02). View Source
- [3] PubChem Compound Summary for CID 61461596, N-cyclopentyl-1-methylpyrrolidin-3-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1248754-83-7 (accessed 2026-05-02). View Source
